molecular formula C24H40N2O4S B613306 83825-42-7 CAS No. 83825-42-7

83825-42-7

Cat. No.: B613306
CAS No.: 83825-42-7
M. Wt: 452.65
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt typically involves the following steps:

    Protection of the Amino Group: The amino group of L-3-(3-thienyl)alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Formation of the Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt. This step is typically performed in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, to introduce different functional groups.

    Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Bromine or nitric acid in an appropriate solvent.

    Coupling: Carbodiimide reagents like dicyclohexylcarbodiimide in the presence of a coupling agent such as N-hydroxysuccinimide.

Major Products

    Deprotection: L-3-(3-thienyl)alanine.

    Substitution: Brominated or nitrated derivatives of the thiophene ring.

    Coupling: Peptides containing the 3-(3-thienyl)alanine residue.

Scientific Research Applications

N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is utilized in the study of protein structure and function, particularly in the design of peptide-based inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt involves its interaction with biological molecules through its amino and thiophene groups. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the thiophene ring can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butoxycarbonyl-L-phenylalanine
  • N-tert-butoxycarbonyl-L-tyrosine
  • N-tert-butoxycarbonyl-L-tryptophan

Uniqueness

N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt is unique due to the presence of the thiophene ring in its structure. This ring imparts distinct electronic and steric properties compared to other aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The thiophene ring can engage in unique interactions with biological targets, making this compound valuable in the design of novel bioactive molecules.

Properties

CAS No.

83825-42-7

Molecular Formula

C24H40N2O4S

Molecular Weight

452.65

Origin of Product

United States

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